molecular formula C7H14O2S B14733602 1lambda~6~-Thiocane-1,1-dione CAS No. 3142-87-8

1lambda~6~-Thiocane-1,1-dione

Cat. No.: B14733602
CAS No.: 3142-87-8
M. Wt: 162.25 g/mol
InChI Key: WWDVSDDDSOGBOK-UHFFFAOYSA-N
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Description

1lambda~6~-Thiocane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thiocane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiocane ring .

Industrial Production Methods: Industrial production of 1lambda6-Thiocane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1lambda6-Thiocane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiocane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocane derivatives.

Scientific Research Applications

1lambda~6~-Thiocane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1lambda6-Thiocane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiocane ring can form strong bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Uniqueness: 1lambda6-Thiocane-1,1-dione is unique due to its six-membered ring structure, which provides different chemical properties and reactivity compared to its five-membered and aromatic counterparts. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

3142-87-8

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

thiocane 1,1-dioxide

InChI

InChI=1S/C7H14O2S/c8-10(9)6-4-2-1-3-5-7-10/h1-7H2

InChI Key

WWDVSDDDSOGBOK-UHFFFAOYSA-N

Canonical SMILES

C1CCCS(=O)(=O)CCC1

Origin of Product

United States

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